molecular formula C11H16N2O4S B14911309 n-(4-(n,n-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide

n-(4-(n,n-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide

Cat. No.: B14911309
M. Wt: 272.32 g/mol
InChI Key: LVYLCZINEMCXSX-UHFFFAOYSA-N
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Description

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide is an acetamide derivative featuring a 2-methoxyacetamide backbone and a 4-(N,N-dimethylsulfamoyl)phenyl substituent. This compound is hypothesized to exhibit bioactivity relevant to enzyme inhibition or receptor modulation, akin to sulfonamide-based therapeutics .

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-2-methoxyacetamide

InChI

InChI=1S/C11H16N2O4S/c1-13(2)18(15,16)10-6-4-9(5-7-10)12-11(14)8-17-3/h4-7H,8H2,1-3H3,(H,12,14)

InChI Key

LVYLCZINEMCXSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide typically involves multiple steps. One common method starts with the preparation of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid, which is then subjected to further reactions to introduce the methoxyacetamide group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their functional group modifications:

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Applications Reference
N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide Acetamide 2-OCH₃; 4-SO₂NMe₂ on phenyl C₁₁H₁₅N₂O₄S Potential enzyme inhibition (inferred)
N-(2-Benzoyl-3-(benzyloxy)phenyl)-2-methoxyacetamide (5d) Acetamide 2-OCH₃; 3-OBn; 2-benzoyl on phenyl C₂₃H₂₁NO₅ Synthetic intermediate; moderate yield (35%)
2-(4-Chloro-2-methylphenoxy)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide Acetamide 4-Cl, 2-Me on phenoxy; 4-SO₂NH(4-MeOPh) on phenyl C₂₂H₂₂ClN₂O₅S Sulfonamide-based design for solubility
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide 4-OCH₃; 2-NO₂; N-SO₂Me C₁₀H₁₂N₂O₆S Crystallographic study; nitro group twist
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide Acetamide 4-OEt on phenyl; 4-CHO, 2-OCH₃ on phenoxy C₁₈H₁₉NO₅ Aldehyde group for further functionalization
N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide Acetamide 2-OCH₃ on phenoxy; 5-Me-isoxazole sulfamoyl C₂₀H₂₀N₃O₆S Heterocyclic sulfamoyl for bioactivity

Key Research Findings

  • Sulfamoyl vs. Sulfonamide : The dimethylsulfamoyl group in the target compound differs from sulfonamide analogs () by substituting -NH₂ with -NMe₂, reducing basicity and altering metabolic stability .
  • Methoxy Positioning : The 2-methoxy group in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., ), affecting binding kinetics .
  • Synthetic Challenges : Lower yields (e.g., 24% for 5e in ) highlight difficulties in purifying acetamides with bulky substituents .

Biological Activity

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to a phenyl ring, along with a methoxyacetamide moiety. This unique structure allows for interactions with various biological targets.

Target Proteins:

  • The primary target for this compound is believed to be Tyrosine-protein kinase Lck , which plays a crucial role in T-cell receptor signaling pathways. Inhibition of this kinase can lead to altered immune responses and potential therapeutic effects in autoimmune diseases and cancers.

Biochemical Pathways:

  • The compound disrupts normal signaling pathways by inhibiting Lck, which can result in changes in cellular functions such as proliferation and apoptosis. This modulation is significant in contexts like cancer therapy, where controlling cell growth is vital.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound are typically well absorbed but may undergo extensive first-pass metabolism, leading to low bioavailability. Understanding these properties is crucial for optimizing therapeutic applications.

Biological Activity

This compound has been investigated for several biological activities:

Case Studies and Research Findings

  • Inhibition of Colorectal Cancer Cell Growth:
    • A study demonstrated that related compounds effectively inhibited c-Myc expression, a critical factor in colorectal cancer development. While direct studies on this compound are lacking, its structural analogs showed promising results in reducing tumor growth in xenograft models .
  • Mechanistic Insights:
    • Research has highlighted the compound's ability to induce apoptosis in cancer cells through the downregulation of survival pathways. This suggests that this compound could be further explored as a potential therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
LidocaineLocal anestheticAntinociceptive effects
ProcainamideAntiarrhythmicCardiac rhythm regulation
RanolazineAnti-anginalImproved myocardial oxygen supply

The structural similarities with these compounds suggest that this compound may share some pharmacological properties while also exhibiting unique effects due to its specific functional groups.

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